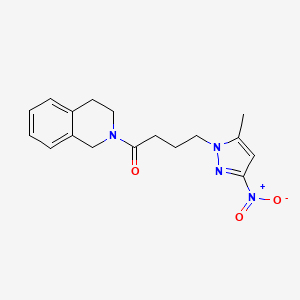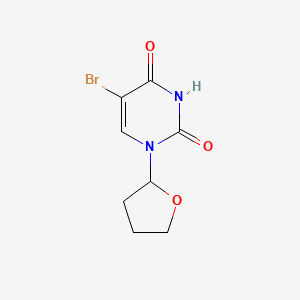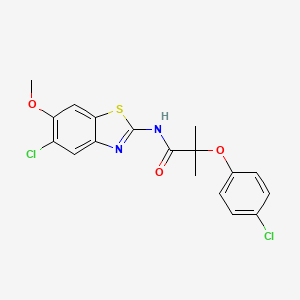
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Descripción general
Descripción
2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide is a chemical compound characterized by its unique structural features, including a cyclopropane ring substituted with dichloro and phenyl groups, and an amide linkage to a mesityl group
Métodos De Preparación
The synthesis of 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the substituted cyclopropane with mesitylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.
Biology: This compound can be used in studies of enzyme inhibition, as the cyclopropane ring can mimic transition states of certain enzymatic reactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets through its functional groups. The cyclopropane ring can participate in ring-opening reactions, while the amide group can form hydrogen bonds with biological targets. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar compounds to 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide include:
2,2-Dichloro-N-(2-nitrophenyl)-3-phenylcyclopropanecarboxamide: Differing in the substitution on the amide nitrogen.
2,2-Dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide: Another variant with a different substituent on the amide nitrogen.
2,2-Dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide: Featuring a dimethylphenyl group instead of a mesityl group.
Propiedades
IUPAC Name |
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-11-9-12(2)17(13(3)10-11)22-18(23)16-15(19(16,20)21)14-7-5-4-6-8-14/h4-10,15-16H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSHIUOODZYKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate](/img/structure/B4224668.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4224683.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4224688.png)


![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4224727.png)
![3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B4224732.png)
![N-(2,4-dichlorobenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4224740.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4224758.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4224769.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4224774.png)
![3,4-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4224786.png)
